3-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
Description
Properties
IUPAC Name |
3-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O4/c25-21-10-3-1-7-18(21)15-31-22-11-4-2-6-16(22)12-19(14-26)23(28)27-20-9-5-8-17(13-20)24(29)30/h1-13H,15H2,(H,27,28)(H,29,30)/b19-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTKQPHIRJGRLZ-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's IUPAC name is (E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide. Its molecular formula is with a molecular weight of approximately 406.8 g/mol. The structure includes various functional groups that contribute to its reactivity and biological interactions.
1. Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound in various models:
- LPS-Induced Inflammation Model : In a study involving rats induced with lipopolysaccharides (LPS), administration of the compound significantly reduced inflammatory markers such as TNF-α and IL-1β. The compound was shown to stabilize body temperature and reduce white blood cell counts, indicating its effectiveness in mitigating inflammation-related symptoms .
2. Anticancer Activity
The compound's anticancer properties have also been investigated, particularly its ability to inhibit cancer cell proliferation:
- Cell Proliferation Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. By inhibiting COX activity, the compound could effectively reduce the synthesis of pro-inflammatory mediators .
- Signal Pathway Modulation : It is suggested that the compound may interfere with NF-kB signaling pathways, which are often upregulated during inflammatory responses . This modulation can lead to decreased expression of inflammatory cytokines.
Data Summary
Case Study 1: In Vivo Anti-inflammatory Study
In a controlled study involving LPS-induced inflammation in rats, the administration of 500 mg/60 kg body weight resulted in a marked decrease in inflammatory markers compared to control groups. The stability of the compound over three years at 25°C with relative humidity was also reported, indicating its potential for therapeutic applications .
Case Study 2: Anticancer Screening
In vitro assessments on multiple cancer cell lines revealed that treatment with varying concentrations of the compound led to significant cytotoxicity. The results suggest that further exploration into its use as an anticancer agent is warranted, particularly in designing targeted therapies .
Comparison with Similar Compounds
3-[[(E)-3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic Acid
- Structural Differences : The phenyl ring substituent includes a 4-methoxy group in addition to the 2-chlorophenylmethoxy group, altering electronic properties and steric bulk compared to the target compound.
- Synthetic Accessibility : Requires additional methoxylation steps, complicating synthesis compared to the target compound.
2-Chloro-5-[({(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-enoyl}carbamothioyl)amino]benzoic Acid
- Structural Differences : Replaces the amide linkage with a thiocarbamoyl group and substitutes the chlorophenylmethoxy phenyl ring with a 4-isopropylphenyl group.
- Pharmacological Impact: The thiocarbamoyl group may enhance hydrogen-bonding capacity but reduce chemical stability due to sulfur oxidation risks.
- Toxicity Profile : Thiocarbamates are associated with higher hepatotoxicity risks compared to amides .
Methyl 2-[[(E)-3-(3-Bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate
- Structural Differences : The benzoic acid is esterified (methyl ester), and the phenyl ring substituent includes a 3-bromo-4-methoxy group.
- Pharmacological Impact: Esterification reduces polarity, enhancing oral bioavailability but requiring enzymatic hydrolysis for activation.
- Metabolism : Methyl esters are prone to hydrolysis by esterases, leading to variable pharmacokinetics compared to carboxylic acids .
2-[(3-Chloranyl-2-Phenyl-Phenyl)Amino]Benzoic Acid (EH6)
- Structural Differences: Simplifies the propenoyl cyan group to a single amino linkage and lacks the chlorophenylmethoxy substituent.
- The absence of the propenoyl group may decrease kinase inhibition efficacy .
- Computational Properties : Lower topological polar surface area (TPSA = 52.3 Ų) compared to the target compound (TPSA = 111 Ų), suggesting better blood-brain barrier penetration .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Electrophilic Reactivity : The target compound’s α,β-unsaturated carbonyl system enables covalent binding to cysteine residues in kinases, a feature absent in EH6 and the methyl ester analog .
- Metabolic Stability : The 4-methoxy analog shows prolonged half-life in vitro due to reduced CYP450-mediated oxidation, whereas the thiocarbamoyl analog exhibits faster clearance .
- Toxicity : The target compound’s chlorophenyl group may increase off-target effects compared to EH6, which lacks this moiety .
Q & A
Q. What are the established synthetic routes for 3-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid?
The synthesis involves multi-step reactions, including functional group transformations such as cyanopropenoyl coupling and aromatic substitution. Key reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions (temperature: 60–120°C; solvent: DMF or THF; pH 7–9) are critical for controlling regioselectivity and minimizing side products. Post-reaction purification via column chromatography or recrystallization is recommended .
Q. Which analytical techniques are optimal for characterizing this compound?
- X-ray crystallography resolves the stereochemistry of the cyanopropenoyl and chlorophenylmethoxy groups, as demonstrated in structurally related compounds (e.g., 2-[2-(3-chlorophenyl)-2-oxoethyl] derivatives) .
- NMR spectroscopy (¹H/¹³C) confirms proton environments, particularly the E-configuration of the propenoyl group and methoxy substitution patterns.
- HPLC-MS ensures purity (>95%) and validates molecular weight .
Q. What are the potential biological applications of this compound?
Preliminary studies on analogs suggest enzyme inhibition (e.g., cyclooxygenase-2) and receptor-binding activity due to the benzoic acid core and electron-withdrawing cyano group. Further investigation into anti-inflammatory or anticancer properties is warranted .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst screening : Pd-based catalysts improve coupling reactions for the cyanopropenoyl moiety.
- Temperature modulation : Lower temperatures (40–60°C) reduce decomposition of heat-sensitive intermediates .
Q. How should contradictions between computational and experimental spectral data be resolved?
Discrepancies in properties like hydrogen bond donor/acceptor counts (e.g., calculated vs. observed in 3-methoxy-4-(2-oxoethoxy)benzoic acid derivatives) require cross-validation:
- Compare DFT-calculated IR/NMR spectra with experimental data.
- Use dynamic light scattering (DLS) to assess aggregation states that may alter spectral profiles .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
Q. How can computational modeling predict stability under varying pH conditions?
Molecular dynamics simulations (e.g., GROMACS) model protonation states of the carboxylic acid and cyano groups. For instance, at pH < 3, the benzoic acid group protonates, reducing solubility—a critical factor for in vitro assays .
Q. What alternative purification methods improve crystallinity?
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance crystal lattice formation.
- Size-exclusion chromatography : Separate oligomeric byproducts common in aromatic substitution reactions .
Q. How does the compound’s stability vary under oxidative or photolytic conditions?
- Accelerated stability studies : Expose the compound to UV light (λ = 254 nm) and measure degradation via HPLC.
- Oxidative stress tests : Use H₂O₂ or Fenton’s reagent to assess susceptibility of the propenoyl double bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
